N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3,4-dimethylbenzamide
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Overview
Description
N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3,4-dimethylbenzamide is a complex organic compound with the molecular formula C25H23N3O2S. It is a heterocyclic building block used primarily in research settings .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3,4-dimethylbenzamide typically involves the reaction of 2-(2,3-dimethylphenyl)-1,3-benzoxazole with 3,4-dimethylbenzoyl isothiocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran, and requires a catalyst such as triethylamine .
Industrial Production Methods
The process involves standard organic synthesis techniques, including purification steps like recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3,4-dimethylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, often involving halogenating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3,4-dimethylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3,4-dimethylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the biological context and the specific targets involved .
Comparison with Similar Compounds
Similar Compounds
- **N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3-fluorobenzamide
- **N-{[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3,4,5-triethoxybenzamide
Uniqueness
N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3,4-dimethylbenzamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of benzoxazole and benzamide moieties makes it a versatile compound for various research applications .
Biological Activity
N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3,4-dimethylbenzamide is a complex organic compound that has garnered interest due to its potential biological activities, particularly in the realms of anticancer and antimicrobial effects. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a benzoxazole moiety linked to a dimethylbenzamide structure, which is known for its diverse biological activities. The molecular formula is C18H20N2O2S with a molecular weight of approximately 336.43 g/mol.
Antitumor Activity
Recent studies have focused on the antitumor properties of compounds similar to this compound. Research involving various cancer cell lines has demonstrated significant cytotoxic effects:
- Cell Lines Tested : A549 (lung cancer), HCC827 (lung cancer), and NCI-H358 (lung cancer).
- IC50 Values :
- A549: 6.75±0.19μM
- HCC827: 6.26±0.33μM
- NCI-H358: 6.48±0.11μM
These values indicate that the compound exhibits promising activity against lung cancer cell lines in both two-dimensional (2D) and three-dimensional (3D) assays .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various pathogens:
- Tested Microorganisms : E. coli, S. aureus, and S. cerevisiae.
- Results : Compounds with similar structures have shown effective antibacterial activity, suggesting that this compound may possess similar properties .
The mechanism by which this compound exerts its biological effects is still under investigation; however, several potential pathways have been identified:
- DNA Interaction : The compound may bind to DNA, particularly within the minor groove, influencing gene expression and cellular proliferation.
- Enzyme Inhibition : The benzamide group likely interacts with various enzymes through hydrogen bonding and π-π interactions, modulating their activity and affecting metabolic pathways .
Study 1: Antitumor Efficacy
A study assessed the efficacy of compounds structurally related to this compound in inhibiting tumor growth in vitro. The results indicated that compounds with similar structures showed significant inhibition of cell proliferation in both 2D and 3D cultures.
Cell Line | IC50 (µM) | Assay Type |
---|---|---|
A549 | 6.75 ± 0.19 | 2D |
HCC827 | 6.26 ± 0.33 | 2D |
NCI-H358 | 6.48 ± 0.11 | 2D |
Study 2: Antimicrobial Activity
In another study focusing on antimicrobial properties, compounds analogous to this compound were tested against E. coli and S. aureus. Results showed effective inhibition of bacterial growth at varying concentrations.
Properties
CAS No. |
590396-69-3 |
---|---|
Molecular Formula |
C25H23N3O2S |
Molecular Weight |
429.5 g/mol |
IUPAC Name |
N-[[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl]-3,4-dimethylbenzamide |
InChI |
InChI=1S/C25H23N3O2S/c1-14-8-9-18(12-16(14)3)23(29)28-25(31)26-19-10-11-22-21(13-19)27-24(30-22)20-7-5-6-15(2)17(20)4/h5-13H,1-4H3,(H2,26,28,29,31) |
InChI Key |
FXLQZKBNPVBHHI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=NC3=C(O2)C=CC(=C3)NC(=S)NC(=O)C4=CC(=C(C=C4)C)C)C |
Origin of Product |
United States |
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